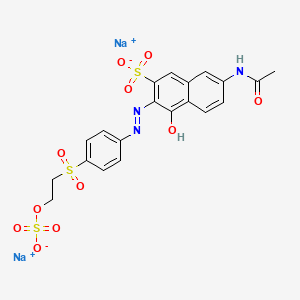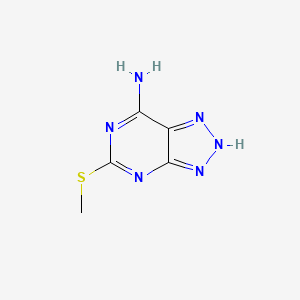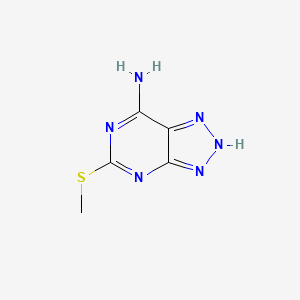
Guanidine thioglycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine thioglycolate is a chemical compound widely used in various applications, particularly in the cosmetic industry for hair treatments. It is known for its ability to break disulfide bonds in hair, making it a key ingredient in hair straightening and perming products. The compound is a derivative of guanidine and thioglycolic acid, combining the properties of both to achieve its desired effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Guanidine thioglycolate can be synthesized through the reaction of guanidine with thioglycolic acid. The reaction typically involves mixing guanidine carbonate with thioglycolic acid under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 20-30°C.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring of pH, temperature, and reactant concentrations to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Guanidine thioglycolate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: this compound reacts with alkyl halides to form substituted guanidine derivatives. These reactions typically occur in the presence of a base such as sodium hydroxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of disulfide bonds.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the cleavage of disulfide bonds.
Major Products Formed:
- Substituted guanidine derivatives
- Disulfide compounds
- Reduced thioglycolate derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Guanidine thioglycolate is used as a reagent in organic synthesis for the preparation of various guanidine derivatives. Its ability to break and form disulfide bonds makes it valuable in studying redox reactions and protein folding.
Biology: In biological research, this compound is employed to study the effects of disulfide bond disruption in proteins. It is also used in the preparation of hair samples for microscopic analysis.
Medicine: The compound has potential applications in medicine, particularly in the development of treatments for conditions involving abnormal disulfide bond formation. Research is ongoing to explore its use in drug delivery systems and therapeutic formulations.
Industry: this compound is extensively used in the cosmetic industry for hair treatments. Its ability to alter hair structure by breaking disulfide bonds makes it a key ingredient in hair straightening and perming products.
Wirkmechanismus
Guanidine thioglycolate exerts its effects by breaking the disulfide bonds in keratin, the primary protein in hair. The thioglycolate moiety attacks the sulfur atoms in the disulfide bonds, leading to their cleavage. This process results in the reduction of cystine to cysteine, allowing the hair to be reshaped. The guanidine component helps stabilize the compound and enhances its reactivity.
Vergleich Mit ähnlichen Verbindungen
Thioglycolic Acid: Used in similar applications but lacks the stabilizing effect of guanidine.
Ammonium Thioglycolate: Another common hair treatment compound with similar properties but different reactivity and stability.
Sodium Thioglycolate: Used in depilatory products and has similar disulfide bond-breaking capabilities.
Uniqueness: Guanidine thioglycolate stands out due to its enhanced stability and reactivity compared to other thioglycolate derivatives. The presence of the guanidine group not only stabilizes the compound but also improves its efficacy in breaking disulfide bonds, making it a preferred choice in hair treatment formulations.
Eigenschaften
CAS-Nummer |
84371-00-6 |
|---|---|
Molekularformel |
C3H9N3O2S |
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
guanidine;2-sulfanylacetic acid |
InChI |
InChI=1S/C2H4O2S.CH5N3/c3-2(4)1-5;2-1(3)4/h5H,1H2,(H,3,4);(H5,2,3,4) |
InChI-Schlüssel |
OJDNFXUNDNXMPS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)S.C(=N)(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


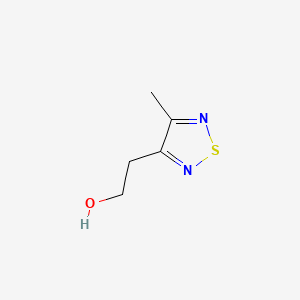
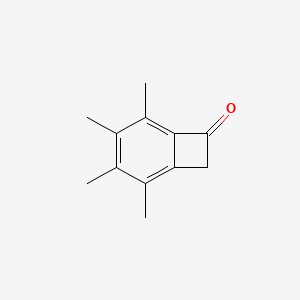
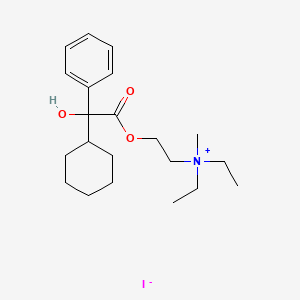
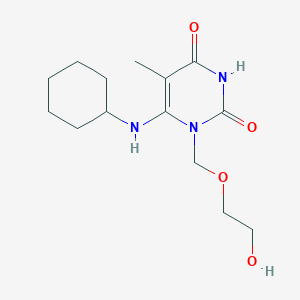
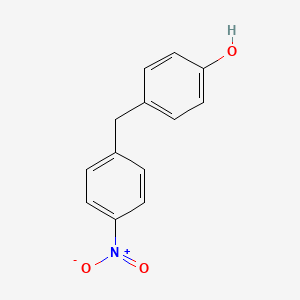
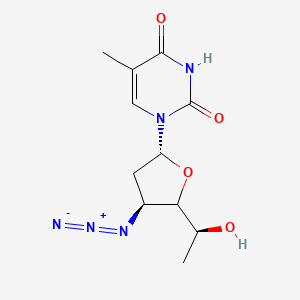
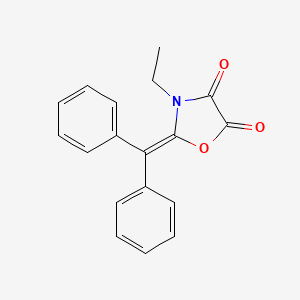

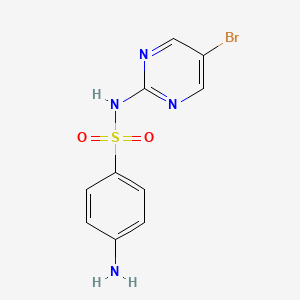
![5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole](/img/structure/B12805106.png)
